3-(4-Thiazolyl)-benzaldehyde
Description
Properties
Molecular Formula |
C10H7NOS |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-7H |
InChI Key |
XAMHFYWFBZGYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=N2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The aldehyde group in this compound enables facile Schiff base formation, making it a versatile intermediate for pharmacophores like thiazolidinones .
- Substitution with electron-withdrawing groups (e.g., -COOH in 3-(1,3-Thiazol-2-yl)benzoic acid) increases melting points due to hydrogen bonding .
- Halogenated analogues, such as 3-[(4-bromophenyl)methoxy]benzaldehyde, may exhibit improved lipophilicity and target binding .
Antimicrobial Activity
- This compound-derived thiazolidinones (e.g., 5a-o) show moderate to strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL), comparable to ciprofloxacin .
Enzyme Inhibition
- Triazole-benzimidazole hybrids (e.g., 9c) exhibit α-glucosidase inhibition (IC₅₀: 12.3 µM), outperforming acarbose (IC₅₀: 37.2 µM) in docking studies .
- In contrast, hydrazone derivatives like pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) demonstrate spasmolytic effects on ileal tissue, suggesting divergent biological pathways .
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